N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(4-Methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a 1,2,4-oxadiazole ring. Key structural attributes include:
- 3-(o-Tolyl)-1,2,4-oxadiazole substituent: Enhances lipophilicity and may influence target binding.
- N-(4-Methoxyphenyl)acetamide side chain: Contributes to solubility and pharmacokinetic properties.
This compound is designed for antimicrobial applications, with structural modifications aimed at optimizing activity against bacterial and fungal pathogens .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O4S/c1-14-6-4-5-7-18(14)22-28-23(34-29-22)21-15(2)20-24(35-21)26-13-30(25(20)32)12-19(31)27-16-8-10-17(33-3)11-9-16/h4-11,13H,12H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOCQPCSZWIUIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (CAS Number: 1243013-24-2) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 487.5 g/mol. Its structure features a thieno[2,3-d]pyrimidine core linked to an oxadiazole moiety, which is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1243013-24-2 |
| Molecular Formula | C25H21N5O4S |
| Molecular Weight | 487.5 g/mol |
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in anticancer , antimicrobial , and anti-inflammatory domains.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells by increasing p53 expression and activating caspase-3 pathways, suggesting a mechanism involving cell cycle arrest at the G2/M phase .
Table 1: Anticancer Activity Metrics
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis via p53 and caspase activation |
| HeLa | 2.41 | Cell cycle arrest at G0-G1 phase |
| PANC-1 | Not reported | Potential disruption of DNA duplication |
Antimicrobial Activity
The compound also demonstrates significant antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. The presence of the oxadiazole ring is crucial for enhancing these activities due to its ability to interact with microbial enzymes .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : Activation of the intrinsic apoptotic pathway through upregulation of p53.
- Cell Cycle Arrest : Inhibition of cell cycle progression at specific checkpoints.
- Enzyme Inhibition : Interaction with enzymes involved in inflammation and microbial metabolism.
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound led to significant apoptosis in MCF-7 cells with an IC50 value of 0.65 µM. The mechanism was linked to increased levels of p53 and active caspase-3 .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, derivatives of this compound showed enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative treatment option for resistant infections .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, demonstrating its anti-inflammatory capabilities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The table below compares the target compound with three structurally related analogs:
Key Findings from Comparative Studies
Role of Oxadiazole Substituents
- Phenyl vs. o-Tolyl : Replacement of the phenyl group in analog 2 with o-tolyl (methyl-substituted phenyl) in the target compound likely enhances lipophilicity, improving membrane permeability. This modification is expected to broaden antimicrobial efficacy, particularly against Gram-positive bacteria .
- Carboxylate vs. Aryl : The ethyl carboxylate analog (compound 3) showed selective activity against C. albicans, suggesting that electron-withdrawing groups on the oxadiazole ring favor antifungal over antibacterial activity .
Impact of Acetamide Side Chain
- N-Phenyl vs. This aligns with studies showing that methoxy groups enhance stability and bioavailability in similar scaffolds .
Thione vs. Oxo Modification
- The 4-thione derivative (compound 4) exhibited reduced activity compared to oxo-containing analogs, indicating that the 4-oxo group is critical for binding to microbial targets, possibly through keto-enol tautomerism or hydrogen bonding .
Pharmacological Implications
- aureus) and fungi (e.g., C. albicans).
- Selectivity : Structural variations in the oxadiazole ring and side chain allow fine-tuning of selectivity. For example, carboxylate derivatives may prioritize antifungal activity, while aryl-substituted analogs target bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
